molecular formula C10H16N2 B1221759 4-(2-Aminopropyl)-3-methylaniline CAS No. 84257-60-3

4-(2-Aminopropyl)-3-methylaniline

Cat. No.: B1221759
CAS No.: 84257-60-3
M. Wt: 164.25 g/mol
InChI Key: KDOZUWUXDPNQMH-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-3-methylaniline is an aromatic amine derivative featuring a benzene ring substituted with a 3-methyl group and a 2-aminopropyl chain at the para position. The 2-aminopropyl group introduces a primary amine, which may enhance reactivity in further functionalization, while the methyl group influences steric and electronic properties .

Properties

CAS No.

84257-60-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(2-aminopropyl)-3-methylaniline

InChI

InChI=1S/C10H16N2/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5,8H,6,11-12H2,1-2H3

InChI Key

KDOZUWUXDPNQMH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)CC(C)N

Canonical SMILES

CC1=C(C=CC(=C1)N)CC(C)N

Other CAS No.

84257-54-5

Synonyms

4-amino-2,alpha-dimethylethylphenethylamine
4-amino-2,alpha-dimethylethylphenethylamine, (+-)-isomer
4-amino-2,alpha-dimethylethylphenethylamine, (R)-isomer
FLA 668 (+)
FLA-668 (+)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural analogs and their substituents are compared below:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Reference
4-(2-Aminopropyl)-3-methylaniline (Hypothetical) 3-methyl, 4-(2-aminopropyl) C₁₀H₁₆N₂ 164.25 -
TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) 3-methyl, N-ethyl-N-(2-hydroxy-3-sulfopropyl) C₁₃H₂₂N₂O₄S 302.39
4-((2-Amino-m-tolyl)methyl)-2,6-diisopropylaniline (93859-42-8) 2-amino-3-methylbenzyl, 2,6-diisopropyl C₂₀H₂₈N₂ 296.45
4-(2-Ethylphenoxy)-3-methylaniline (946663-58-7) 3-methyl, 4-(2-ethylphenoxy) C₁₅H₁₇NO 227.30
4-(3-Chlorophenoxy)-3-methylaniline (940302-93-2) 3-methyl, 4-(3-chlorophenoxy) C₁₃H₁₂ClNO 233.70

Key Observations :

  • Substituent Diversity: The 2-aminopropyl group in the main compound contrasts with bulky diisopropyl (), sulfonated alkyl (), or halogenated phenoxy groups ().
  • Electronic Effects: Electron-donating groups (e.g., methyl) increase aromatic ring reactivity, while electron-withdrawing groups (e.g., chlorophenoxy) reduce it.

Physicochemical Properties

Property This compound (Hypothetical) TOOS () 4-(2-Ethylphenoxy)-3-methylaniline ()
Solubility Moderate in polar solvents (primary amine) High (sulfonate group) Low (lipophilic phenoxy group)
Boiling Point Estimated 200–250°C Not reported Not reported
Reactivity High (primary amine for conjugation) Moderate (stable in aqueous assays) Low (steric hindrance)

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